3'-Fluoro-5'-methylacetophenone
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Overview
Description
3’-Fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3’ position and a methyl group at the 5’ position. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 3-fluoro-5-methylbenzene (C7H7F) as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C7H7F+CH3COClAlCl3C9H9FO+HCl
Industrial Production Methods
In industrial settings, the production of 3’-Fluoro-5’-methylacetophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products Formed
Oxidation: 3’-Fluoro-5’-methylbenzoic acid.
Reduction: 3’-Fluoro-5’-methylphenylethanol.
Substitution: 3’-Methoxy-5’-methylacetophenone.
Scientific Research Applications
3’-Fluoro-5’-methylacetophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-methylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, with a simpler structure lacking the fluorine and methyl substitutions.
3’-Fluoroacetophenone: Similar structure but without the methyl group at the 5’ position.
5’-Methylacetophenone: Similar structure but without the fluorine atom at the 3’ position.
Uniqueness
3’-Fluoro-5’-methylacetophenone is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s reactivity and stability, while the methyl group enhances its hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJMZDKKROJRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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